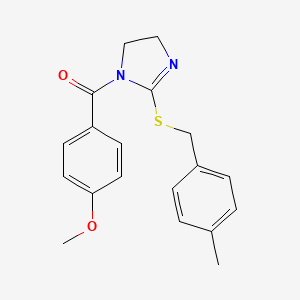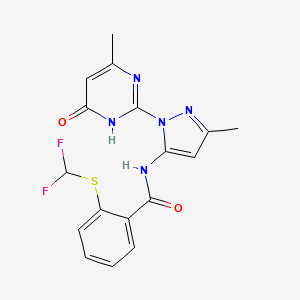
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is a sophisticated chemical compound with a unique structure. It incorporates a variety of functional groups, including a pyrrolidine ring, a pyridazine ring, and a methylthio group, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide involves multiple steps:
Formation of Pyridazine Derivative: : Starting with a base pyridazine ring, functional groups are introduced to create the pyridazin-3-yloxy moiety.
Synthesis of Pyrrolidine Derivative: : The pyrrolidine ring is synthesized separately and functionalized to introduce the appropriate substituents.
Coupling Reaction: : The pyridazine and pyrrolidine derivatives are coupled using reagents that facilitate the formation of the desired bonds.
Final Modifications: : The resulting compound is further modified to introduce the methylthio and acetamide groups under specific reaction conditions.
Industrial Production Methods
Industrial synthesis would leverage scalable processes with emphasis on yield optimization and process efficiency. Techniques such as continuous flow chemistry and automated synthesis might be employed to manage the complexity and scale of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Certain functional groups within the compound can be reduced to achieve different chemical states.
Substitution: : Various positions on the rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogenating reagents, organometallic reagents.
Major Products
The major products will vary based on the specific reactions but can include sulfoxides, sulfones, and substituted derivatives with modified ring structures.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in organic synthesis.
Studied for its unique reactivity and interaction with various reagents.
Biology
Investigated for potential biological activity due to its functional groups.
Medicine
Explored for therapeutic potential, including as a lead compound for drug development.
Industry
Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound’s effects are mediated through its interaction with specific molecular targets, involving pathways modulated by the functional groups present. Each functional group contributes to the compound's overall reactivity and interactions within biological systems, potentially influencing enzymatic activity or binding to receptors.
Comparaison Avec Des Composés Similaires
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups.
Similar Compounds
This compound analogs: : Compounds with slight variations in the functional groups.
Pyridazine derivatives: : Compounds containing the pyridazine ring.
Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring.
What do you think about the compound now?
Propriétés
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)17-13(6-9-23-2)15(21)19-8-5-12(10-19)22-14-4-3-7-16-18-14/h3-4,7,12-13H,5-6,8-10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRJTDAOOYHDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
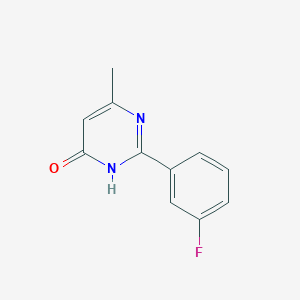
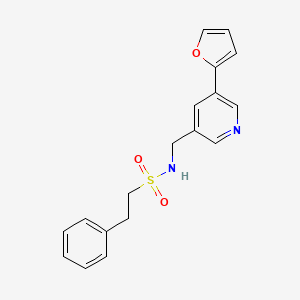
![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)
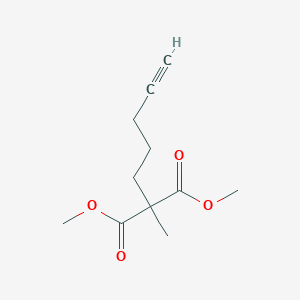
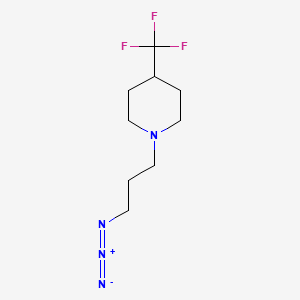

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)

